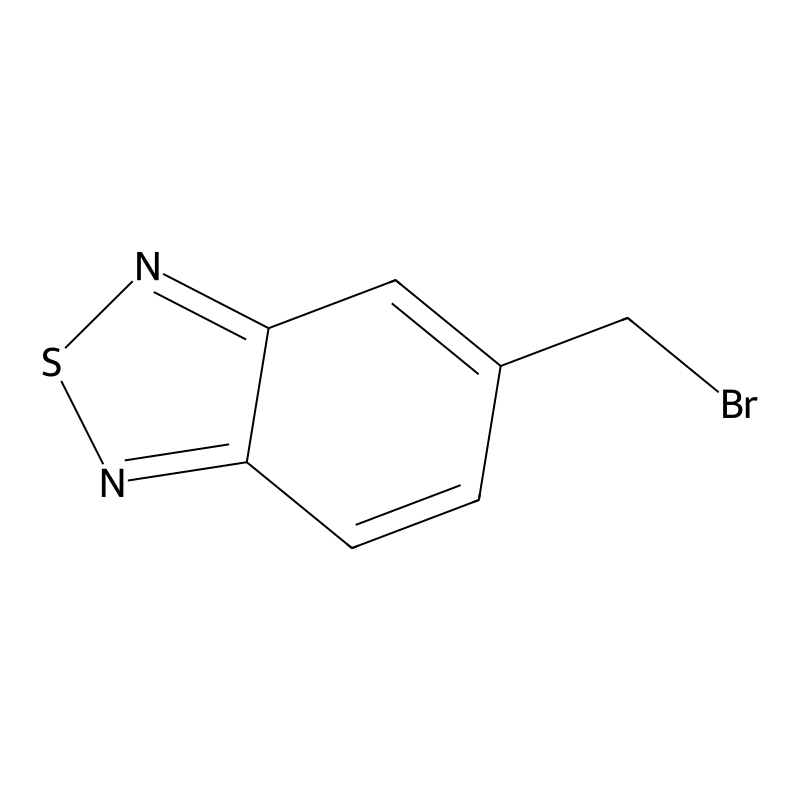

5-(Bromomethyl)-2,1,3-benzothiadiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

5-(Bromomethyl)-2,1,3-benzothiadiazole (BTD) is a heterocyclic compound synthesized through various methods, including the reaction of 2-aminothiophenol with N,N'-dibromodimethylformamide []. It is a white to slightly yellow solid with a melting point of 55-60 °C [].

Potential Applications:

BTD has been explored for its potential applications in various scientific research fields, including:

- Antimicrobial Activity: Studies have investigated the potential of BTD as an antimicrobial agent against various bacteria and fungi []. However, further research is needed to determine its efficacy and safety profile for clinical applications.

- Corrosion Inhibition: BTD has been shown to exhibit corrosion inhibition properties for metals like steel in acidic environments. This suggests its potential use in developing protective coatings for metals.

- Organic Synthesis: BTD can act as a versatile building block in organic synthesis due to the presence of the reactive bromomethyl group. This allows for further modification and incorporation into various molecules with desired functionalities.

Current Research and Future Directions:

While BTD exhibits promising applications in various research areas, further studies are crucial to fully understand its potential and limitations.

- Mechanism of Action Studies: Detailed investigations into the mechanisms of action for BTD's antimicrobial and corrosion inhibition properties are necessary to optimize its effectiveness and guide further development.

- In-vivo Studies: Extensive in-vivo studies are required to assess the efficacy and safety of BTD for potential therapeutic applications, particularly as an antimicrobial agent.

- Structure-Activity Relationship Studies: Exploring the structure-activity relationship (SAR) of BTD can aid in the design and development of more potent and specific derivatives with improved properties.

5-(Bromomethyl)-2,1,3-benzothiadiazole is a heterocyclic compound characterized by its unique structure, which consists of a benzene ring fused with a thiadiazole ring. The bromomethyl group is attached to the fifth carbon of the benzothiadiazole framework, contributing to its chemical reactivity and potential applications in various fields. This compound typically appears as a white to slightly yellow solid, with a melting point ranging from 55 to 60 °C .

The molecular formula of 5-(Bromomethyl)-2,1,3-benzothiadiazole is C7H5BrN2S, and it has garnered interest for its potential utility in material science and organic synthesis due to its aromaticity and ability to form chemical bonds with other molecules .

- Nucleophilic substitution: The bromine can be replaced by amines or thiols.

- Cross-coupling reactions: It can be utilized in palladium-catalyzed coupling reactions to form biaryl compounds .

- Electrophilic aromatic substitution: The compound may also engage in electrophilic substitutions due to the electron-rich nature of the aromatic ring.

The synthesis of 5-(Bromomethyl)-2,1,3-benzothiadiazole can be achieved through several methods:

- Bromination of 2,1,3-benzothiadiazoles: This involves reacting 2,1,3-benzothiadiazoles with elemental bromine in the presence of an acid medium such as hydrobromic acid or nitric acid. This method allows for selective bromination at the desired position on the benzothiadiazole ring .

- Formaldehyde reaction: Another method involves the reaction of 5-amino-2,1,3-benzothiadiazole with formaldehyde and hydrobromic acid:

5-(Bromomethyl)-2,1,3-benzothiadiazole has several applications:

- Material Science: It is explored for use in organic semiconductors and photovoltaic materials due to its electronic properties.

- Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Research: Its derivatives may have potential applications in drug development targeting various diseases .

Interaction studies involving 5-(Bromomethyl)-2,1,3-benzothiadiazole focus on its reactivity with nucleophiles and electrophiles. The compound's ability to undergo nucleophilic substitution makes it a valuable building block for synthesizing biologically active compounds. Studies assessing its interactions with proteins or enzymes are necessary to understand its potential therapeutic applications fully.

Several compounds share structural similarities with 5-(Bromomethyl)-2,1,3-benzothiadiazole:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-2,1,3-benzothiadiazole | Bromine at position 4 | Simpler structure without bromomethyl group |

| 4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole | Multiple brominated thiophenes | More complex with enhanced electronic properties |

| Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) | Fused thiadiazole rings | Stronger delocalization effects due to fused structure |

These compounds differ primarily in their substituents and structural complexity. The unique presence of the bromomethyl group in 5-(Bromomethyl)-2,1,3-benzothiadiazole enhances its reactivity compared to others lacking this feature.

Classical Synthetic Routes

Bromomethylation of 2,1,3-Benzothiadiazole

The direct bromomethylation of 2,1,3-benzothiadiazole represents the most fundamental approach for synthesizing 5-(bromomethyl)-2,1,3-benzothiadiazole . This classical methodology typically involves the reaction of 2,1,3-benzothiadiazole with paraformaldehyde and hydrobromic acid in acetic acid under mild conditions . The reaction proceeds through electrophilic aromatic substitution, where the bromomethyl group is introduced at the electron-rich aromatic positions of the benzothiadiazole core .

Table 2.1: Bromomethylation Reaction Conditions

| Parameter | Typical Conditions | Yield Range |

|---|---|---|

| Temperature | 95°C | 85-95% |

| Solvent | Acetic acid | - |

| Reaction Time | 6-8 hours | - |

| Formaldehyde Source | Paraformaldehyde | - |

| Acid Source | Hydrobromic acid (30% in acetic acid) | - |

The high selectivity of this bromomethylation method indicates that the reactivity of the active bromomethylating species formed under these conditions is distinctly different from other bromomethylating agents [2]. The deactivating effect of one bromomethyl group is sufficient to inhibit the introduction of a second group, ensuring monobromomethylation [2].

Alternative approaches utilize N-bromosuccinimide as a brominating agent for benzothiadiazole derivatives [3]. This method is considered simple and convenient compared to traditional approaches using molecular bromine, which is difficult to handle due to high reactivity and toxicity [3]. The N-bromosuccinimide approach provides a safer alternative for laboratory-scale synthesis while maintaining good yields [3].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer versatile pathways for accessing 5-(bromomethyl)-2,1,3-benzothiadiazole derivatives through strategic bond formation [4]. The Suzuki-Miyaura coupling reaction has emerged as a particularly effective method for constructing benzothiadiazole-containing compounds [4] [5]. These reactions typically employ palladium acetate as the catalyst with triphenylphosphine as the ligand in tetrahydrofuran or triethylamine/tetrahydrofuran mixtures for improved solubility .

The Stille coupling reaction provides another powerful tool for benzothiadiazole synthesis [5] [6]. Novel dipyridyl compounds containing benzothiadiazole units have been successfully synthesized using Stille coupling reactions with excellent yields [5]. The reaction conditions are generally mild and tolerate various functional groups, making this approach suitable for complex molecular architectures [5].

Table 2.2: Palladium-Catalyzed Cross-Coupling Conditions

| Coupling Type | Catalyst System | Typical Conditions | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Argon atmosphere, THF solvent | 70-95% |

| Stille | Pd(PPh₃)₄ | Inert atmosphere, DMF solvent | 60-85% |

| Direct Arylation | Pd(OAc)₂ | K₂CO₃ base, DMA solvent | 40-80% |

Intramolecular palladium catalyst transfer has been investigated in cross-coupling reactions involving benzothiadiazole derivatives [7]. The product ratios of monosubstituted to disubstituted products vary significantly depending on the specific benzothiadiazole substrate, with dibromobenzothiadiazole showing predominantly intermolecular transfer [7]. This selectivity can be exploited for controlled functionalization strategies [7].

Regioselective Functionalization Strategies

C-H Borylation Methods

Iridium-catalyzed carbon-hydrogen borylation has revolutionized the functionalization of benzothiadiazole derivatives by providing direct access to versatile boryl building blocks [8] [9] [10]. This methodology allows regioselective introduction of boron functionality at specific positions of the benzothiadiazole core, enabling subsequent transformations at multiple sites [8] [9] [10].

The optimized conditions for carbon-hydrogen borylation employ bis(pinacolato)diboron as the boron source with iridium methoxycyclooctadiene dimer as the precatalyst [8] [9] [10]. The reaction typically requires elevated temperatures due to coordination of the sulfur atom in benzothiadiazole to the iridium center [8] [9] [10]. The ligand 3,4,7,8-tetramethyl-1,10-phenanthroline provides superior yields and regioselectivity compared to other commonly used ligands [8] [9] [10].

Table 2.3: C-H Borylation Optimization Results

| Conditions | Temperature | Catalyst Loading | Ligand | Yield | Regioselectivity |

|---|---|---|---|---|---|

| Standard A | 80°C | 2.5 mol% | Me₄phen | 86% | 64% (C5-boryl) |

| Forcing B | 100°C | 5.0 mol% | Me₄phen | 75% | 85% (4,6-diboryl) |

The borylation proceeds with high regioselectivity for the C5 position under standard conditions, despite C4-H being the most acidic proton [8] [9] [10]. This selectivity is attributed to the inhibitory effect of the nitrogen lone pair, analogous to pyridines and quinolines [8] [9] [10]. Under more forcing conditions with higher catalyst and boron loadings, diborylated products are obtained with preference for the 4,6-diboryl derivative [8] [9] [10].

The resulting boryl derivatives can be readily converted to other functional groups including boronic acids, trifluoroborate salts, and methyliminodiacetic acid boronates [8] [9] [10]. These transformations proceed in excellent yields and provide access to building blocks suitable for various synthetic applications [8] [9] [10].

Direct Arylation Protocols

Direct arylation represents an atom-economical approach for functionalizing benzothiadiazole derivatives without requiring pre-functionalization [11] [4] [12]. This methodology relies on palladium-catalyzed carbon-hydrogen activation to form carbon-carbon bonds directly with aryl halides or related electrophiles [11] [4] [12].

The reaction conditions for direct arylation typically employ palladium acetate as the catalyst with potassium pivalate as the base in aromatic solvents [4]. The choice of solvent significantly affects the reaction outcome, with toluene providing optimal results for monoarylation and xylene favoring bis-arylation products [4]. Notably, the use of phosphine ligands completely inhibits product formation, requiring ligand-free conditions [4].

Table 2.4: Direct Arylation Reaction Scope

| Substrate | Conditions | Temperature | Time | Yield | Product Type |

|---|---|---|---|---|---|

| Dibromobenzothiadiazole | Pd(OAc)₂, PivOK, toluene | 110°C | 30h | 43% | Monoaryl |

| Dibromobenzothiadiazole | Pd(OAc)₂, PivOK, xylene | 130°C | 36h | 40% | Bisaryl |

| Thiophene derivatives | Pd(OAc)₂, PivOK, toluene | 110°C | 30h | 31-35% | Monoaryl |

The substrate scope for direct arylation is primarily limited to heteroaromatic thiophene derivatives [4]. Attempts to use aromatic compounds such as toluene or xylene as coupling partners were unsuccessful, resulting in recovery of starting material [4]. This limitation restricts the method to specific substrate combinations but provides excellent selectivity when applicable [4].

Oxidative hetarylation reactions using silver oxide as the oxidizing agent provide an alternative approach for direct functionalization [4]. These reactions proceed in dimethyl sulfoxide and can generate both mono- and bis-coupling products depending on the stoichiometry and reaction conditions [4]. The use of silver oxide as oxidant gives superior results compared to other silver salts [4].

Scalable Synthesis Techniques

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating benzothiadiazole synthesis while improving yields and reducing reaction times [13] [14] [15]. This technology utilizes microwave irradiation to provide rapid and uniform heating, leading to enhanced reaction rates and selectivity compared to conventional heating methods [13] [14] [15].

The application of microwave irradiation to benzothiadiazole synthesis typically results in significant reductions in reaction times from hours to minutes [13]. The enhanced efficiency is attributed to the direct heating of polar molecules and intermediates, leading to more uniform temperature distribution and reduced side reactions [13] [14] [15]. Microwave-assisted methods also enable the use of reduced solvent volumes, contributing to greener synthetic protocols [13].

Table 2.5: Microwave vs Conventional Heating Comparison

| Parameter | Conventional Heating | Microwave-Assisted | Improvement Factor |

|---|---|---|---|

| Reaction Time | 3.5-4 hours | 4-7 minutes | 30-60x faster |

| Yield Increase | Baseline | +6 to +19% | Significant |

| Solvent Volume | 30-100 mL | 2-5 mL | 6-50x reduction |

| Energy Efficiency | Standard | Enhanced | Notable |

The microwave-assisted approach has been successfully applied to various benzothiadiazole synthetic transformations including cyclization reactions, condensations, and heterocycle formation [13] [14] [15]. The method shows particular advantages for reactions involving electron-deficient aromatics like benzothiadiazoles, where conventional heating may require harsh conditions [13] [14] [15].

Optimization of microwave conditions requires careful consideration of power levels, temperature control, and reaction vessel selection [16]. Sealed vessel reactions under controlled pressure often provide superior results compared to open-vessel systems [16]. The use of appropriate solvents that couple efficiently with microwave irradiation is crucial for optimal heating profiles [16].

Continuous Flow Methodologies

Continuous flow synthesis represents a paradigm shift toward scalable and efficient production of benzothiadiazole derivatives [17] [18]. This approach offers superior heat and mass transfer, precise control over reaction parameters, and inherent safety advantages for handling reactive intermediates [17] [18].

The implementation of continuous flow methods for benzothiadiazole synthesis enables telescoped processes where multiple synthetic steps can be combined in a single operation [17]. Grignard addition followed by acylation reactions can be performed continuously, leading to high productivity rates of 7 grams per hour for complex intermediates [17]. The superior mixing and temperature control in flow reactors often result in higher yields and selectivity compared to batch processes [17].

Table 2.6: Continuous Flow Process Metrics

| Process Parameter | Batch Process | Continuous Flow | Performance Ratio |

|---|---|---|---|

| Productivity | Variable | 7 g/h | Consistent |

| Temperature Control | ±5°C | ±1°C | 5x improvement |

| Residence Time | Hours | 16 minutes | 15x reduction |

| Yield Consistency | Variable | 98% reproducible | Enhanced |

Flow chemistry excels in organometallic processing and reaction telescoping applications [17]. The high surface-to-volume ratio of flow reactors facilitates efficient heat exchange and enables precise control of exothermic reactions [17]. For benzothiadiazole synthesis, flow methods have demonstrated particular utility in cross-coupling reactions and metal-catalyzed transformations [17].

The scalability advantages of continuous flow become apparent when producing gram quantities of target compounds [18]. A single flow setup can process significant amounts of material over extended periods, providing consistent quality and yield [18]. The modular nature of flow systems also allows for rapid optimization and process development [18].

Purification and Isolation Techniques

Chromatographic Methods

Column chromatography represents the primary purification method for benzothiadiazole derivatives, providing excellent separation based on polarity differences [19] [20] [21]. The proper selection of stationary phase, mobile phase composition, and gradient conditions is crucial for achieving high-purity products [19] [20] [21].

Flash column chromatography using silica gel as the stationary phase is most commonly employed for benzothiadiazole purification [20] [22]. The mobile phase typically consists of ethyl acetate and petroleum spirits in various ratios, with the optimal composition determined by thin-layer chromatography analysis [20] [22]. Target compounds should exhibit retention factor values between 0.3 and 0.4 for optimal separation [22].

Table 2.7: Chromatographic Purification Parameters

| Compound Type | Stationary Phase | Mobile Phase | Typical Rf | Yield Recovery |

|---|---|---|---|---|

| Bromomethyl derivatives | Silica gel | EtOAc/Pet spirits (1:4) | 0.3-0.4 | 85-95% |

| Boryl compounds | Silica gel | EtOAc/Pet spirits (1:9) | 0.2-0.3 | 80-90% |

| Aryl derivatives | Silica gel | EtOAc/Pet spirits (1:6) | 0.4-0.5 | 90-95% |

High-performance liquid chromatography methods have been developed for analytical and preparative separation of benzothiadiazole compounds [23]. Reverse-phase columns with acetonitrile-water mobile phases containing phosphoric acid provide excellent separation [23]. For mass spectrometry applications, phosphoric acid can be replaced with formic acid for improved ionization [23].

The use of specialized columns such as mixed-mode stationary phases can enhance separation selectivity for complex benzothiadiazole mixtures [23]. These columns combine reverse-phase and ion-exchange mechanisms, providing orthogonal selectivity for challenging separations [23]. The method is scalable and suitable for preparative isolation of impurities [23].

Recrystallization Protocols

Recrystallization serves as an effective purification technique for benzothiadiazole derivatives, particularly for compounds that form well-defined crystal structures [19] [24]. The selection of appropriate solvents and crystallization conditions significantly impacts both yield and purity of the final product [19] [24].

Common recrystallization solvents for benzothiadiazole compounds include ethanol, methanol, and ethyl acetate, either alone or in combination [19] [20] [24]. The crystallization process typically involves dissolution at elevated temperature followed by controlled cooling to promote crystal formation [19] [20] [24]. The addition of anti-solvents such as water can enhance crystallization efficiency for polar derivatives [24].

Table 2.8: Recrystallization Solvent Systems

| Compound Class | Primary Solvent | Anti-solvent | Temperature | Yield Recovery |

|---|---|---|---|---|

| Benzothiadiazole cores | Ethanol | Water | 60-80°C | 70-85% |

| Substituted derivatives | Ethyl acetate | Hexanes | 40-60°C | 75-90% |

| Complex heterocycles | Methanol | Diethyl ether | 50-70°C | 65-80% |

The crystallization conditions can be optimized through systematic variation of solvent ratios, cooling rates, and seeding protocols [24]. Slow cooling or gradual evaporation generally produces higher quality crystals with improved purity [24]. The use of seed crystals can control nucleation and improve reproducibility of the crystallization process [24].

Nucleophilic Substitution Reactions

The bromomethyl substituent serves as an excellent leaving group, making 5-(Bromomethyl)-2,1,3-benzothiadiazole highly susceptible to nucleophilic attack. The electron-withdrawing benzothiadiazole core further activates the benzylic position toward substitution reactions through inductive effects [2].

Reactions with Nitrogen Nucleophiles

Nitrogen nucleophiles demonstrate exceptional reactivity toward 5-(Bromomethyl)-2,1,3-benzothiadiazole, proceeding through classical SN2 mechanisms. Cyclic secondary amines such as morpholine, piperidine, and pyrrolidine react efficiently under mild thermal conditions [2]. The optimal reaction conditions involve heating in acetonitrile at 80°C for 24 hours, yielding the corresponding aminomethyl derivatives in 79-85% yields [2].

Primary aromatic amines, exemplified by aniline, require more forcing conditions due to their reduced nucleophilicity. These reactions necessitate elevated temperatures (130°C) in dimethylformamide for 24 hours, achieving moderate yields of approximately 40% [2]. The decreased reactivity of aromatic amines stems from the delocalization of the nitrogen lone pair into the aromatic system, reducing its nucleophilic character.

Azide ion represents a particularly valuable nitrogen nucleophile, generating azidomethyl derivatives that serve as versatile intermediates for further transformations . These reactions proceed smoothly in polar aprotic solvents such as dimethylformamide or dimethylsulfoxide, with sodium azide as the nucleophile source.

Reactions with Sulfur Nucleophiles

Sulfur nucleophiles exhibit remarkable reactivity toward 5-(Bromomethyl)-2,1,3-benzothiadiazole, often surpassing their nitrogen counterparts in reaction rates and yields [2]. Thiophenol, hexynethiol, and dodecanethiol all react efficiently under basic conditions, typically employing sodium hydride in tetrahydrofuran at room temperature [2].

The enhanced reactivity of sulfur nucleophiles can be attributed to their superior nucleophilicity compared to nitrogen analogs, arising from the larger atomic radius and greater polarizability of sulfur. The resulting thiomethyl derivatives are obtained in high yields and serve as important intermediates for the synthesis of sulfur-containing heterocyclic compounds [2].

The reaction mechanism proceeds through direct nucleophilic displacement of the bromide ion, facilitated by the activation provided by the electron-deficient benzothiadiazole core. The mild reaction conditions (room temperature) highlight the exceptional electrophilicity of the benzylic position [2].

Reactions with Oxygen Nucleophiles

Oxygen nucleophiles demonstrate significantly reduced reactivity compared to their nitrogen and sulfur counterparts, reflecting the inherently lower nucleophilicity of oxygen [2]. Attempts to introduce methanol, ethanol, and phenol under standard nucleophilic substitution conditions generally result in poor conversion or complete unreactivity [2].

The resistance of 5-(Bromomethyl)-2,1,3-benzothiadiazole toward oxygen nucleophiles has been documented for various alcohols and phenols. Water, methanol, ethanol, and phenol fail to react even under elevated temperatures (80°C) in both tetrahydrofuran and dimethylsulfoxide [2]. This selectivity proves advantageous for synthetic applications where orthogonal reactivity patterns are desired.

The poor reactivity with oxygen nucleophiles likely stems from the combination of their weak nucleophilicity and the potential for competing elimination reactions under the basic conditions typically required for such transformations. Additionally, the hard nature of oxygen nucleophiles makes them less compatible with the relatively soft electrophilic center at the benzylic position.

Cross-Coupling Reactions

The brominated position in 5-(Bromomethyl)-2,1,3-benzothiadiazole provides an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon bonds under relatively mild conditions [4] [5] [6].

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of 5-(Bromomethyl)-2,1,3-benzothiadiazole with boronic acids represents one of the most reliable methods for introducing aryl and heteroaryl substituents [4] [5]. Optimal conditions typically employ palladium tetrakis(triphenylphosphine) or bis(dibenzylideneacetone)palladium with xantphos as the ligand system [4].

Aryl boronic acids couple efficiently at temperatures between 80-100°C in toluene or dimethylformamide, using potassium carbonate or sodium tert-butoxide as base, achieving yields in the range of 60-85% [4] [5]. Heteroaryl boronic acids show similar reactivity patterns, with yields typically ranging from 65-80% under comparable conditions [4].

The micellar Suzuki-Miyaura protocol has emerged as a particularly attractive variant, enabling reactions to proceed in aqueous media under aerobic conditions [5]. This sustainable approach uses water as the solvent and tolerates ambient atmosphere, while maintaining good yields for both symmetrical and unsymmetrical substitution patterns.

Stille Coupling

Stille coupling reactions of 5-(Bromomethyl)-2,1,3-benzothiadiazole with organostannanes proceed efficiently under standard palladium catalysis [7] [8] [9]. The reaction typically employs palladium tetrakis(triphenylphosphine) in tetrahydrofuran or dimethylformamide at temperatures between 80-100°C, achieving yields of 70-90% [7].

Vinyl stannanes represent particularly valuable coupling partners, enabling the introduction of alkene functionality for subsequent transformations [8]. These reactions proceed smoothly with palladium dichloride bis(triphenylphosphine) in toluene at 100°C, typically yielding 65-85% of the desired vinyl derivatives [8].

The Stille coupling offers advantages in terms of functional group tolerance and the stability of organostannane reagents. However, the toxicity of tin-containing byproducts necessitates careful waste management and purification protocols [9].

Heck Reactions

Heck reactions of 5-(Bromomethyl)-2,1,3-benzothiadiazole with alkenes provide access to vinyl-substituted derivatives through palladium-catalyzed carbon-carbon bond formation [10] [11]. Terminal alkenes react under standard Heck conditions using palladium acetate with phosphine ligands in dimethylformamide or dimethylacetamide at temperatures between 100-140°C [11].

The addition of tetrabutylammonium bromide as a phase-transfer catalyst enhances reaction efficiency and helps suppress competing elimination processes [10]. Yields typically range from 50-75% for terminal alkenes, with styrene derivatives showing moderate reactivity under similar conditions [11].

Mechanochemical variants of the Heck reaction have been developed, offering solvent-free alternatives with reduced reaction times and improved atom economy [10]. These protocols employ ball-milling techniques with catalytic amounts of bromide salts as grinding auxiliaries.

Oxidation and Reduction Pathways

The benzothiadiazole core and bromomethyl substituent of 5-(Bromomethyl)-2,1,3-benzothiadiazole offer multiple sites for oxidation and reduction reactions, enabling diverse chemical transformations [12] [13].

Oxidation reactions primarily target the sulfur atom within the thiadiazole ring, converting it to sulfoxide or sulfone derivatives [12]. Hydrogen peroxide serves as a mild oxidant for the formation of sulfoxide derivatives, while stronger oxidants such as meta-chloroperbenzoic acid promote complete oxidation to sulfones . Dimethyldioxirane has emerged as a particularly selective oxidant, demonstrating high specificity for thioalkyl substituents while avoiding overoxidation of the heterocyclic core [12].

The oxidation process significantly alters the electronic properties of the benzothiadiazole system, converting the electron-donating thioalkyl groups into electron-withdrawing sulfoxide or sulfone functionalities [12]. This transformation enables post-synthetic modification of material properties, particularly relevant for applications in organic electronics where fine-tuning of electronic characteristics is crucial.

Reduction pathways primarily focus on the conversion of the bromomethyl group to the corresponding methyl derivative . Lithium aluminum hydride provides a powerful reducing agent under anhydrous conditions, effectively reducing the carbon-bromine bond to yield 5-methyl-2,1,3-benzothiadiazole . Sodium borohydride offers a milder alternative, proceeding under alcoholic conditions with reduced risk of side reactions.

Zinc-mediated reduction in the presence of hydrochloric acid represents a radical-based pathway for bromine removal . This method proves particularly useful when compatibility with other functional groups is a concern, as the radical mechanism often shows high chemoselectivity.

Heteroaryne Chemistry

The development of heteroaryne chemistry involving benzothiadiazole derivatives represents a significant advancement in the functionalization of these important heterocyclic systems [3] [14] [15].

Generation of Benzothiadiazole Arynes

The generation of 2,1,3-benzothiadiazol-4,5-yne can be achieved through regioselective carbon-hydrogen deprotonation of appropriately substituted iodonium salts [3] [15]. The key precursor, an iodonium salt derived from benzothiadiazole, undergoes base-mediated elimination using potassium tert-butoxide in methyl tert-butyl ether [15].

The deprotonation occurs exclusively at the more acidic C4-hydrogen position, generating the highly strained aryne intermediate [15]. Density functional theory calculations predict significant distortion in the triple bond geometry, with a difference in internal bond angles (Δθ) of 9.9°, indicating substantial deviation from linearity [3] [15].

The generation process requires carefully controlled conditions to ensure successful aryne formation while minimizing competing side reactions [15]. The choice of base and solvent proves crucial, with potassium tert-butoxide in methyl tert-butyl ether providing optimal results for subsequent trapping reactions.

Regioselectivity in Aryne Capture Reactions

The regioselectivity of nucleophilic attack on benzothiadiazole arynes can be predicted using the Aryne Distortion Model developed by Garg and Houk [16] [15]. This model correlates the degree of triple bond distortion with the preferred site of nucleophilic attack, with greater distortion leading to higher regioselectivity.

Experimental validation using various arynophiles confirms the theoretical predictions [15]. Azide, cyclic urea, and furan all demonstrate preferential attack at the C5 position, consistent with the calculated distortion favoring this site [15]. The reactions proceed with complete or near-complete regioselectivity, yielding products in moderate yields (25-65%) depending on the specific arynophile employed.

The regioselectivity arises from the differential reactivity of the two carbons comprising the strained triple bond [15]. The C5 carbon exhibits greater sp character due to the distortion induced by the electronegative nitrogen atoms, making it more susceptible to nucleophilic attack [16].

These aryne reactions represent the first examples of benzothiadiazole-based heteroarynes in synthetic applications [15]. The methodology expands the range of accessible substitution patterns on the benzothiadiazole core, providing access to derivatives that would be challenging to prepare through conventional electrophilic aromatic substitution approaches.